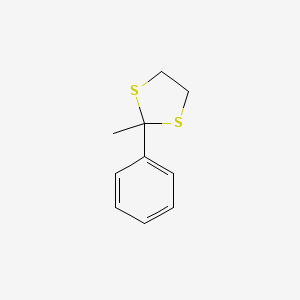

2-Methyl-2-phenyl-1,3-dithiolane

Descripción

Overview of 1,3-Dithiolane (B1216140) Heterocycles in Organic Chemistry

1,3-Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms at positions 1 and 3 of the ring. beilstein-journals.orgwikipedia.org These organosulfur compounds have become indispensable tools in organic synthesis, primarily recognized for their role as protecting groups for carbonyl compounds. wikipedia.orgorganic-chemistry.org The formation of a 1,3-dithiolane by reacting a ketone or aldehyde with 1,2-ethanedithiol (B43112) effectively masks the carbonyl group's reactivity, allowing for chemical transformations on other parts of the molecule without interference. wikipedia.orgchemicalbook.com This protective strategy is crucial in the multi-step synthesis of complex organic molecules.

Beyond their protective function, 1,3-dithiolanes are central to the concept of "umpolung" or polarity inversion. wikipedia.org This powerful strategy allows chemists to reverse the normal electrophilic character of a carbonyl carbon into a nucleophilic one, opening up new avenues for carbon-carbon bond formation.

Historical Trajectories and Foundational Contributions to Dithiolane Chemistry

The synthetic utility of sulfur-containing heterocycles was significantly advanced by the groundbreaking work of E.J. Corey and Dieter Seebach in the 1960s and 1970s. encyclopedia.pubwikipedia.orgacs.org Their research on 1,3-dithianes, close relatives of 1,3-dithiolanes, established the concept of acyl anion equivalents. encyclopedia.pubresearchgate.net By converting an aldehyde into a 1,3-dithiane, they could deprotonate the carbon atom between the two sulfur atoms to create a potent nucleophile. wikipedia.orgresearchgate.net This "masked" acyl anion could then react with various electrophiles, a process famously known as the Corey-Seebach reaction. wikipedia.orgresearchgate.net

This seminal work laid the foundation for the widespread use of dithianes and dithiolanes in organic synthesis, transforming them from simple protecting groups into versatile reagents for constructing complex molecular architectures. beilstein-journals.orgresearchgate.net The principles established by Corey and Seebach continue to influence the design of synthetic strategies for natural products and other intricate target molecules. researchgate.netresearchgate.net

The specific compound, 2-Methyl-2-phenyl-1,3-dithiolane, serves as a modern embodiment of these foundational principles. It is the thioacetal derived from acetophenone (B1666503) and is also known by the synonym "Acetophenone, cyclic ethylene (B1197577) mercaptole". nih.gov Its chemical formula is C₁₀H₁₂S₂ and its molecular weight is 196.3 g/mol . nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂S₂ |

| Molecular Weight | 196.3 g/mol |

| CAS Number | 5769-02-8 |

| Appearance | Solid |

| InChI Key | NCOLUSQXCWLHEK-UHFFFAOYSA-N |

This data is compiled from public chemical databases. nih.govuni.lusigmaaldrich.com

Direct Synthesis of this compound

The direct formation of this compound typically involves the reaction of a ketone with a dithiol, a process known as thioacetalization.

Catalytic Acetylization and Thioacetalization Pathways

The most common and direct route to this compound is the acid-catalyzed reaction of acetophenone with 1,2-ethanedithiol. researchgate.netchemicalbook.com This reaction is an equilibrium process and is often facilitated by the removal of water to drive the reaction to completion. A variety of catalysts can be employed to promote this transformation, ranging from Brønsted acids to Lewis acids and solid-supported catalysts.

Numerous catalytic systems have been developed for the thioacetalization of carbonyl compounds, including acetophenone. These catalysts aim to increase the efficiency, selectivity, and environmental friendliness of the reaction. Examples include the use of iodine, scandium(III) triflate, and various solid-supported acid catalysts. researchgate.net For instance, perchloric acid adsorbed on silica (B1680970) gel has been shown to be an effective catalyst for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature. organic-chemistry.org Similarly, tungstate (B81510) sulfuric acid has been utilized as a recyclable and green catalyst for the synthesis of 1,3-dithiolanes under solvent-free conditions. researchgate.net

Table 1: Catalytic Systems for the Synthesis of 2-Substituted-1,3-dithiolanes from Carbonyl Compounds

| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃-montmorillonite | Aromatic aldehydes and ketones | CH₂Cl₂, room temperature | Good to excellent | organic-chemistry.org |

| Perchloric acid on silica gel | Carbonyl compounds | Solvent-free, room temperature | High | organic-chemistry.org |

| Tungstate sulfuric acid | Aliphatic and aromatic carbonyls | Solvent-free | Excellent | researchgate.netorganic-chemistry.org |

| Scandium triflate | Aldehydes | - | High | researchgate.net |

| Iodine | Aldehydes and ketones | - | - | researchgate.net |

Approaches Involving 2-Chloro-1,3-dithianes and Alkynes

While not a direct synthesis of this compound, a related methodology involves the reaction of 2-chloro-1,3-dithianes with alkynes to form 2-substituted 1,3-dithianes. This approach highlights a different strategy for constructing the dithioacetal core. Although this method has been demonstrated for the six-membered dithiane ring system, its application to the synthesis of the five-membered 1,3-dithiolane ring of the target compound is less common but conceptually plausible. The reaction of a suitable precursor derived from a 2-chloro-1,3-dithiolane with an appropriate alkyne could potentially lead to the formation of this compound.

General Strategies for 1,3-Dithiolane Scaffold Construction

The formation of the 1,3-dithiolane ring is a fundamental transformation in organic synthesis, and various strategies have been developed to construct this heterocyclic system.

Cyclization Reactions and Precursor Functionalization

The core of 1,3-dithiolane synthesis lies in the cyclization reaction between a two-carbon electrophile and a sulfur-containing dinucleophile, typically 1,2-ethanedithiol. The electrophile is most commonly a carbonyl compound (an aldehyde or a ketone), leading to the formation of a 2-substituted 1,3-dithiolane. researchgate.net

Alternative cyclization strategies have also been explored. For instance, 1,3-dithiolan-2-ones can be prepared by the reaction of 1,2-ethanedithiol with phosgene. chemicalbook.com Furthermore, functionalized 1,2-dithiolanes have been synthesized in a one-step process from 1,3-bis-tert-butyl thioethers. rsc.org

A visible-light-mediated, metal-free approach allows for the direct synthesis of 1,3-dithiolanes from terminal alkynes and 1,2-ethanedithiol using Eosin Y as a photoredox catalyst at room temperature. nih.gov This method provides regioselective access to various 1,3-dithiolanes under neutral and mild conditions. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods have been applied to the synthesis and functionalization of 1,3-dithiolanes.

Nickel-catalyzed cross-coupling reactions of dithioacetals with Grignard reagents have been reported. acs.orgacs.org These reactions can lead to the formation of new carbon-carbon bonds at the 2-position of the dithiolane ring. For example, nickel complexes can catalyze the coupling of Grignard reagents with alkyl halides and tosylates, a reaction that can be enhanced by the presence of 1,3-butadienes. nih.gov

Palladium-catalyzed cross-coupling reactions have also been utilized. For instance, the palladium-catalyzed coupling of aryl bromides with 2-aryl-1,3-dithianes has been demonstrated, showcasing a polarity-reversed transmetalation strategy. acs.org While this example involves a dithiane, the principle can be extended to 1,3-dithiolane systems. The development of ligands that facilitate the synergy between nickel and magnesium has been shown to enable the efficient cross-coupling of Grignard reagents with aryl fluorides and chlorides. organic-chemistry.org The use of organoindium reagents in transition metal-catalyzed cross-coupling reactions has also been explored due to their tolerance of various functional groups and protic solvents. rsc.org

Table 2: Transition Metal-Catalyzed Reactions Involving Dithioacetals

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Nickel catalyst | Dithioacetals and Grignard reagents | Substituted dienes | acs.orgacs.org |

| Nickel catalyst / 1,3-butadiene | Grignard reagents and alkyl halides/tosylates | Coupled products | nih.gov |

| Palladium catalyst | 2-Aryl-1,3-dithianes and aryl bromides | Diaryl ketones/diarylmethanes | acs.org |

| Nickel/Magnesium bimetallic system | Grignard reagents and aryl fluorides/chlorides | Cross-coupled products | organic-chemistry.org |

Green Chemistry Principles in Dithiolane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,3-dithiolanes to develop more environmentally benign and sustainable methods.

A significant focus has been on the use of recyclable catalysts. For example, tungstate sulfuric acid serves as a recyclable solid acid catalyst for the solvent-free synthesis of 1,3-dithiolanes. researchgate.netorganic-chemistry.org The use of water as a solvent is another key aspect of green chemistry. The development of water-based micellar catalysis for palladium-catalyzed coupling reactions represents a significant advancement in this area. youtube.com

Solvent-free reaction conditions are also a hallmark of green synthesis. The use of perchloric acid adsorbed on silica gel allows for the formation of 1,3-dithiolanes at room temperature without the need for a solvent. organic-chemistry.org Photocatalysis, which utilizes light as a clean energy source, is another promising green approach. The direct synthesis of 1,3-dithiolanes from terminal alkynes using visible light and a photoredox catalyst exemplifies this strategy. nih.gov The use of recyclable nano-catalysts, such as Cu@C2N, which can be recovered and reused multiple times without significant loss of activity, further contributes to the development of sustainable synthetic methods. rsc.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

5769-02-8 |

|---|---|

Fórmula molecular |

C10H12S2 |

Peso molecular |

196.3 g/mol |

Nombre IUPAC |

2-methyl-2-phenyl-1,3-dithiolane |

InChI |

InChI=1S/C10H12S2/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clave InChI |

NCOLUSQXCWLHEK-UHFFFAOYSA-N |

SMILES canónico |

CC1(SCCS1)C2=CC=CC=C2 |

Origen del producto |

United States |

Elucidation of Reaction Mechanisms and Advanced Reactivity of 2 Methyl 2 Phenyl 1,3 Dithiolane

Nucleophilic Character and Electrophilic Substitution Reactions

The sulfur atoms in the 1,3-dithiolane (B1216140) ring of 2-Methyl-2-phenyl-1,3-dithiolane possess lone pairs of electrons, which confer nucleophilic character upon the molecule. This nucleophilicity is central to many of its reactions. The sulfur atoms can act as nucleophiles, attacking electrophilic centers.

In contrast to the related 1,3-dithianes, which are readily deprotonated at the C2 position to form a nucleophilic carbanion, 1,3-dithiolanes can undergo ring fragmentation upon treatment with a strong base. nih.gov This reaction proceeds through the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov The specific reaction conditions, including the choice of base and solvent, are crucial in directing the reaction pathway. nih.gov For instance, the use of lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures has been shown to effectively induce this fragmentation in 2-aryl-1,3-dithiolanes, which can then be trapped by various electrophiles like alkyl halides. nih.gov

While direct electrophilic substitution on the sulfur atoms is not a primary mode of reactivity, the nucleophilic nature of the sulfur atoms is fundamental to their interaction with electrophiles in various contexts, including oxidation reactions.

Oxidative Transformations: Formation of Sulfoxides and Related Species

The sulfur atoms in this compound can be oxidized to form sulfoxides and sulfones. This transformation significantly alters the electronic properties and stereochemistry of the molecule. The oxidation of sulfides, in a general sense, involves the formation of new bonds between sulfur and oxygen, leading to an increase in the oxidation state of the sulfur atom. youtube.com The process can proceed in stages, first to a sulfoxide (B87167) and then to a sulfone. youtube.com

The oxidation of 1,3-dithiolanes can lead to the formation of stereoisomeric sulfoxides. The development of stereoselective oxidation methods is a significant area of research. While specific studies on the stereoselective oxidation of this compound are not extensively detailed in the provided results, general principles of sulfide (B99878) oxidation can be applied. Chiral reagents or catalysts can be employed to achieve facial selectivity in the delivery of the oxygen atom to the sulfur atom. For example, enzymatic oxidations using flavin-dependent monooxygenases have been shown to catalyze the stereoselective oxidation of various indole (B1671886) substrates. nih.gov Although a different class of compound, this highlights the potential for biocatalytic approaches to achieve stereoselectivity in sulfur oxidation.

In the context of related dithiolane derivatives, the oxidation of 2-alkenyl-1,3-dithiolane 1,3-dioxides has been studied, demonstrating the reactivity of the oxidized sulfur species. rsc.org

The mechanism of sulfide oxidation generally involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. youtube.com Common oxidizing agents include hydrogen peroxide, peroxy acids, and metal-based oxidants. The ease of oxidation is dependent on the electron density at the sulfur atom; higher electron density facilitates oxidation. researchgate.net The initial step is the formation of a sulfoxide. Further oxidation to the sulfone proceeds from the sulfoxide intermediate.

The oxidation process can be influenced by catalysts. For instance, the oxidation of dibenzothiophene, a different sulfur-containing heterocyclic compound, can be catalyzed by molybdenum oxide. researchgate.net The mechanism involves the coordination of the oxidant to the catalyst, which enhances the electrophilicity of the oxygen atom, followed by nucleophilic attack by the sulfur atom. researchgate.net

Photo-Induced Chemical Transformations and Radical Intermediates

The photochemistry of sulfur-containing compounds, including dithiolanes, can lead to the formation of radical intermediates and subsequent chemical transformations.

Upon photo-irradiation, molecules like this compound can undergo electron transfer processes. While specific studies on this exact compound are limited in the search results, related systems provide insight. For example, irradiation of 2(5H)-thiophenones can lead to S-H bond homolysis and the formation of thio radicals. researchgate.net In the presence of an electron acceptor, photo-induced electron transfer can lead to the formation of a radical cation. The stability and subsequent reactivity of this radical cation would be influenced by the structure of the dithiolane and the surrounding medium.

In the presence of oxygen, photoreactions can become more complex. Molecular oxygen can act as a quencher of excited states or as a reactant with radical intermediates. The interaction of a radical cation with molecular oxygen can lead to the formation of a superoxide (B77818) radical anion (O2•−) and the original neutral molecule. The superoxide anion itself is a reactive species and can participate in further reactions.

Radical reactions are often initiated by radical initiators like azobisisobutyronitrile (AIBN) and proceed via a chain mechanism. libretexts.org While not directly related to photo-induction in the provided results, these mechanisms illustrate the behavior of radical intermediates that could be formed photochemically. libretexts.org For instance, a carbon-centered radical can be generated and participate in various reactions, including cyclizations and additions. libretexts.org

Acid-Catalyzed Hydrolysis: Kinetic and Equilibrium Studies

The acid-catalyzed hydrolysis of 2-aryl-1,3-dithiolanes and related dithianes has been a subject of kinetic studies to understand the mechanism of this reaction. rsc.orgcolab.ws The hydrolysis of these compounds, including this compound, generally proceeds in the presence of strong acids like perchloric acid, often in aqueous dioxane solutions. rsc.orgrsc.org

The hydrolysis mechanism is believed to involve the formation of key intermediates. While direct and extensive studies specifically on this compound are not broadly available, the general mechanism for related 2-aryl-1,3-dithianes suggests a pathway that can be extrapolated. The reaction is thought to proceed through either an A-2 like or an A-SE2 mechanism, depending on the reactivity of the dithiane. rsc.org

A critical intermediate in these reactions is the α-thio carbocation. rsc.orgbeilstein-journals.org In highly concentrated acidic solutions, S,S-acetals can lead to the stoichiometric formation of these carbocations. The stability of these carbocations is a key factor influencing the reaction rate. For this compound, the presence of the phenyl group can stabilize the carbocation through resonance, while the methyl group provides inductive stabilization. The relative stabilities of carbocation intermediates, such as those derived from germacrene A and hedycaryol, have been analyzed to understand reaction preferences, highlighting the importance of intramolecular interactions. beilstein-journals.org

The reversibility of the hydrolysis reaction can be influenced by substituents on the dithiolane ring. While the provided outline specifies β-substituents, the core structure of this compound does not have β-substituents on the dithiolane ring itself, but rather substituents on the C2 carbon. The influence of these C2 substituents (phenyl and methyl) is significant.

Kinetic studies on the hydrolysis of 2-aryl-2-methyl-1,3-dithianes have shown that electron-donating or electron-withdrawing groups on the aryl ring affect the reaction rate. colab.ws For instance, a negative ρ value of -3.1 was observed for the acid-catalyzed hydrolysis of para-substituted 2-aryl-2-methyl-1,3-dithianes, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state leading to the carbocation. colab.ws This suggests that the electronic nature of the C2 substituents plays a more direct role in the kinetics than the more distant β-substituents on the ethylene backbone of the dithiolane.

The general principle of microscopic reversibility implies that factors stabilizing the forward reaction's intermediates and transition states will also affect the reverse reaction. Therefore, the electronic properties of the phenyl and methyl groups are crucial for both the hydrolysis and the formation of this compound from acetophenone (B1666503) and 1,2-ethanedithiol (B43112). organic-chemistry.org

Base-Mediated Fragmentation Pathways Leading to Dithioesters

In contrast to their stability under acidic and neutral conditions, 1,3-dithiolanes can undergo ring fragmentation when treated with a strong base. acs.orgwikipedia.org This reaction provides a valuable route for the synthesis of dithioesters. acs.orgnih.gov

The process is initiated by the deprotonation at the C2 position of the dithiolane ring. For 2-aryl-1,3-dithiolanes, including this compound, this deprotonation is followed by a fragmentation of the ring, which results in the formation of a dithiocarboxylate anion and ethylene gas. acs.org This fragmentation is a key difference in the reactivity of 1,3-dithiolanes compared to their six-membered ring counterparts, 1,3-dithianes, which are more stable upon deprotonation at C2. acs.orgwikipedia.org

Recent studies have optimized this fragmentation for the synthesis of a wide array of dithioesters. For example, using lithium bis(trimethylsilyl)amide (LiHMDS) in cyclopentyl methyl ether (CPME) at 100 °C, 2-aryl-1,3-dithiolanes can be fragmented to generate aryl-dithiocarboxylates in as little as 5 minutes. acs.orgnih.gov These dithiocarboxylate anions are then trapped in a subsequent step by the addition of various electrophiles, such as alkyl halides or diaryliodonium salts, to produce the corresponding dithioesters in good yields. acs.org Research has shown that this method is effective for 2-aryl-1,3-dithiolanes with both electron-donating and electron-withdrawing substituents on the aryl ring. acs.orgnih.gov

Table 1: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes to Methyl Dithioesters acs.orgnih.gov

| 2-Aryl-1,3-dithiolane (Aryl Group) | Product (Methyl Dithioester) | Yield (%) |

| Phenyl | Methyl dithiobenzoate | 33 (one-pot, one-step) |

| 4-Methoxyphenyl | Methyl 4-methoxydithiobenzoate | 90 |

| 4-Chlorophenyl | Methyl 4-chlorodithiobenzoate | 85 |

| 2-Naphthyl | Methyl 2-naphthalenedithiocarboxylate | 82 |

Yields reported for the two-step procedure unless otherwise noted.

Cycloaddition Reactions Involving 1,3-Dithiolane-Derived Olefins

Olefins derived from 1,3-dithiolanes can participate in cycloaddition reactions, offering a pathway to more complex heterocyclic structures. A key example is the reaction of 2-methylene-1,3-dithiolane (B1609977) and its derivatives.

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful tools for the synthesis of five-membered rings. wikipedia.org The regioselectivity and stereospecificity of these reactions are of primary importance and have been the subject of both experimental and theoretical studies. mdpi.comrsc.orgresearchgate.net

In the context of 1,3-dithiolane derivatives, the reaction of 2-methylene-1,3-dithiolane 1,3-dioxide with 3-oxidopyridinium betaines has been shown to be a highly diastereoselective [3+2] cycloaddition, providing a route to the tropane (B1204802) skeleton. researchgate.net The regioselectivity of these cycloadditions can be influenced by substituents on the betaine (B1666868). For instance, placing a substituent at the 2-position of the betaine can improve the regioselectivity by destabilizing the transition state leading to the minor regioisomer. researchgate.net

The principles of Frontier Molecular Orbital (FMO) theory are often used to rationalize the observed regioselectivity in [3+2] cycloadditions. mdpi.comresearchgate.net The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the preferred orientation of addition.

Understanding the mechanism of cycloaddition reactions involves characterizing the transition states. nih.gov For [3+2] cycloadditions, the reaction can proceed through a concerted, asynchronous mechanism. rsc.org Computational studies using Density Functional Theory (DFT) are instrumental in elucidating the geometries and energies of the transition states. mdpi.comresearchgate.net

Advanced Structural Characterization and Stereochemical Analysis of 2 Methyl 2 Phenyl 1,3 Dithiolane

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are pivotal in determining the intricate three-dimensional structure of molecules in solution. For 2-Methyl-2-phenyl-1,3-dithiolane, techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy would be instrumental in providing detailed insights into its atomic connectivity and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment of individual atoms within a molecule. While general ¹H and ¹³C NMR spectral data for this compound are available in public databases, detailed high-resolution studies, including two-dimensional NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are not extensively reported in the available scientific literature. nih.gov Such studies would be crucial for the unambiguous assignment of all proton and carbon signals and for establishing through-bond and through-space correlations, which are essential for a complete conformational analysis in solution.

Table 1: Publicly Available 1D NMR Data for this compound nih.gov

| Nucleus | Chemical Shift (ppm) |

| ¹³C | Data available in spectral databases |

| ¹H | Data available in spectral databases |

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound possesses a chiral center at the C2 position, it is expected to be optically active. However, a review of the current scientific literature reveals a lack of published studies on the chiroptical properties of this compound using CD spectroscopy. Such an analysis would be invaluable for determining its absolute configuration and for studying conformational changes in different solvent environments.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Analysis of Dithiolane Ring Conformations in the Solid State

A search of crystallographic databases indicates that a single-crystal X-ray structure of this compound has not been deposited or reported in the peer-reviewed literature. The determination of its crystal structure would provide precise data on the conformation of the 1,3-dithiolane (B1216140) ring, which can adopt various conformations such as envelope or twist forms. This information would be critical for understanding the steric and electronic interactions that govern its solid-state packing.

Positional Disorder and Crystallographic Data Refinement

Without a determined crystal structure, a discussion on positional disorder and the specifics of crystallographic data refinement for this compound remains speculative. Positional disorder is a phenomenon where a molecule or a part of it occupies multiple positions in the crystal lattice. Detailed refinement of such a structure would be necessary to accurately model the disordered components and obtain reliable geometric parameters.

Conformational Analysis of the 1,3-Dithiolane Ring System

The five-membered 1,3-dithiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common conformations are the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry). The presence of substituents on the ring significantly influences the conformational preference.

For 2-substituted 1,3-dithiolanes, the substituents can adopt either an axial or an equatorial-like position. The conformational equilibrium is governed by a complex interplay of steric and electronic effects, including gauche interactions and the anomeric effect. In the case of this compound, the presence of two bulky substituents at the C2 position introduces significant steric strain, which will be a dominant factor in determining the preferred conformation of the dithiolane ring. However, without specific experimental or high-level computational studies on this particular molecule, a definitive description of its conformational landscape is not possible.

Inherent Ring Conformations (e.g., Envelope, Half-Chair)

The 1,3-dithiolane ring can, in principle, exist in a continuum of conformations. However, two primary puckered conformations are generally considered as energy minima: the envelope (Cs symmetry) and the half-chair (C2 symmetry) .

Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom (either a carbon or a sulfur) is puckered out of this plane, resembling an open envelope.

Half-Chair Conformation: In the half-chair form, three atoms are coplanar, with the other two atoms situated on opposite sides of the plane.

Computational studies and experimental data for various 1,3-dithiolane derivatives suggest that the energy barrier between these conformations is relatively low, allowing for rapid interconversion at room temperature. The specific preference for one conformation over the other is highly dependent on the nature and position of the substituents on the ring.

Influence of Methyl and Phenyl Substituents on Preferred Conformations

The presence of both a methyl and a phenyl group at the C2 position of the 1,3-dithiolane ring introduces significant steric and electronic influences that dictate the preferred conformation. In this compound, the geminal disubstitution at C2 creates a chiral center.

The steric bulk of the phenyl group is considerably larger than that of the methyl group. To minimize steric strain, the ring will adopt a conformation that places the larger phenyl group in a pseudo-equatorial position, where it experiences less steric hindrance from the rest of the ring. The smaller methyl group would then occupy the corresponding pseudo-axial position. This steric demand likely distorts the ideal envelope or half-chair geometry to accommodate the bulky substituents.

Anomeric Effects in Dithiolane Derivatives

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (the carbon atom bonded to two heteroatoms) to adopt an axial orientation, despite the potential for greater steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on a heteroatom and the antibonding orbital (σ*) of the C-substituent bond in an anti-periplanar arrangement.

Stereochemical Investigations and Absolute Configuration Assignments

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The separation and determination of the absolute configuration of these enantiomers are crucial for understanding their distinct properties and interactions in chiral environments.

Chiral Resolution Techniques for Enantiomer Separation

The separation of the enantiomers of this compound can be achieved through chiral resolution techniques. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for this purpose. nih.govnih.govsigmaaldrich.com

The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral environment of the CSP. This results in different retention times for the two enantiomers, allowing for their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. Polysaccharide-based CSPs, for instance, have proven effective in resolving a wide range of chiral compounds, including those containing sulfur heterocycles. nih.govnih.gov

Another approach is the derivatization of the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography techniques due to their different physical properties. nih.gov

Correlation of Spectroscopic Data with Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (i.e., whether they are the (R)- or (S)-enantiomer) is a critical step. While X-ray crystallography of a single crystal of one enantiomer provides an unambiguous assignment, obtaining suitable crystals can be challenging.

Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution. biotools.usschrodinger.comresearchgate.netscm.comnih.govnih.govrsc.orgrsc.orgresearchgate.netdtu.dk VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and is a mirror image of the spectrum of its counterpart.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. These calculations are typically performed using density functional theory (DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This method is particularly valuable as it can be performed on samples in solution and does not require crystallization.

The following table outlines the general workflow for absolute configuration determination using VCD:

| Step | Description |

| 1. Enantiomer Separation | The racemic mixture of this compound is separated using a suitable chiral resolution technique, such as chiral HPLC. |

| 2. Experimental VCD Measurement | The VCD spectrum of one of the purified enantiomers is recorded in a suitable solvent. |

| 3. Computational Modeling | The three-dimensional structure of one enantiomer (e.g., the (R)-enantiomer) is modeled, and its theoretical VCD spectrum is calculated using quantum chemical methods (e.g., DFT). |

| 4. Spectral Comparison | The experimental VCD spectrum is compared with the calculated spectrum. |

| 5. Absolute Configuration Assignment | If the experimental and calculated spectra match, the absolute configuration of the measured enantiomer is assigned as the one used in the calculation. If they are mirror images, the absolute configuration is assigned as the opposite enantiomer. |

Computational and Theoretical Chemical Studies on 2 Methyl 2 Phenyl 1,3 Dithiolane

Density Functional Theory (DFT) Applications in Structure and Energetics

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.net Its application to 2-methyl-2-phenyl-1,3-dithiolane allows for detailed analysis of its geometry, conformational preferences, and electronic characteristics.

Geometry Optimization and Conformational Energy Calculations

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to determine the optimized geometries of molecules. researchgate.netnih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. The dithiolane ring can adopt various conformations, and DFT calculations can predict the most stable arrangement and the energy differences between various conformers. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Below is a table showcasing typical geometric parameters that can be obtained for this compound through DFT calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-S Bond Length | The length of the carbon-sulfur bonds within the dithiolane ring. | 1.80 - 1.85 Å |

| C-C Bond Length (ring) | The length of the carbon-carbon bond in the dithiolane ring. | 1.52 - 1.56 Å |

| C-C Bond Length (phenyl) | The average length of the carbon-carbon bonds within the phenyl group. | 1.38 - 1.40 Å |

| C-C Bond Length (methyl) | The length of the bond between the quaternary carbon and the methyl group. | 1.53 - 1.57 Å |

| S-C-S Bond Angle | The angle between the two sulfur atoms and the central carbon atom. | 110 - 114° |

| C-S-C Bond Angle | The angle within the dithiolane ring involving a sulfur atom. | 95 - 99° |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Elucidation of Electronic Structure and Orbital Interactions (e.g., Hyperconjugation)

DFT calculations also provide a detailed picture of the electronic structure of this compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Furthermore, these calculations can reveal subtle electronic interactions such as hyperconjugation. This involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C bond) to an adjacent empty or partially filled non-bonding or antibonding orbital. In this compound, hyperconjugative interactions can occur between the C-H bonds of the methyl group and the antibonding orbitals of the C-S bonds, or between the phenyl ring's π-system and the dithiolane ring.

Analysis of C-Li Bond Preferences in Lithiated Dithiolanes

Computational studies are particularly valuable for investigating reactive intermediates, such as lithiated dithiolanes. The nature of the carbon-lithium (C-Li) bond is of significant interest, as it can range from predominantly ionic to more covalent depending on the molecular environment. researchgate.net DFT calculations can be employed to model the structure of lithiated this compound and to analyze the C-Li bond.

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the C-Li bond path and the electron density at the bond critical point, providing insights into its ionicity. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that can quantify the charge distribution and orbital interactions, helping to understand the degree of charge transfer between the carbon and lithium atoms. nih.gov These studies can also predict the preferred site of lithiation and the relative stabilities of different lithiated isomers.

Mechanistic Investigations using Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These methods allow for the study of reaction pathways, the identification of transition states, and the calculation of activation energies.

Transition State Characterization and Activation Energy Determination

For a given reaction, computational methods can map out the potential energy surface, locating the transition state structure, which is the highest energy point along the reaction coordinate. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency.

The activation energy of the reaction is the energy difference between the reactants and the transition state. researchgate.net This value is critical for predicting the reaction rate. DFT methods have been widely used to calculate activation energies for a variety of organic reactions, providing valuable insights that can guide experimental work.

Molecular Electron Density Theory (MEDT) and Bond Evolution Theory (BET) Analyses

More advanced theoretical frameworks like Molecular Electron Density Theory (MEDT) and Bond Evolution Theory (BET) offer a deeper understanding of reaction mechanisms.

Molecular Electron Density Theory (MEDT) , proposed by Luis R. Domingo, posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactivity. researchgate.netmdpi.comencyclopedia.publuisrdomingo.comnih.gov Within MEDT, the analysis of the conceptual DFT reactivity indices and the topological analysis of the electron localization function (ELF) along the reaction pathway provide a detailed picture of the bond formation and cleavage processes.

Bond Evolution Theory (BET) combines the topological analysis of the ELF with catastrophe theory to describe the changes in chemical bonds throughout a reaction. mdpi.comnih.govchemrxiv.orgresearchgate.netchemrxiv.org BET allows for the precise determination of when and how bonds are broken and formed by identifying the turning points (catastrophes) in the electron density distribution along the intrinsic reaction coordinate. This provides a rigorous and detailed timeline of the electronic rearrangements that constitute a chemical reaction.

Force Field and Molecular Dynamics Simulations for Conformational Landscapes

The conformational landscape of this compound, a molecule characterized by the stereochemically complex 1,3-dithiolane (B1216140) ring, can be effectively explored using computational methods such as force field calculations and molecular dynamics (MD) simulations. These techniques provide detailed insights into the molecule's structural dynamics, preferred conformations, and the energy barriers between them.

A force field in molecular mechanics is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. uiuc.edu These parameters are typically derived from experimental data and high-level quantum mechanical calculations. nih.govresearchgate.net For a molecule like this compound, a well-parameterized force field, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), would be employed. nih.gov The total potential energy is a sum of bonded and non-bonded interactions. Bonded interactions include terms for bond stretching, angle bending, and torsional angles, while non-bonded interactions are described by van der Waals and electrostatic forces. uiuc.edunih.gov

Molecular dynamics simulations utilize these force fields to simulate the atomic motions of a molecule over time by integrating Newton's laws of motion. uiuc.edu This allows for the exploration of the conformational space accessible to the molecule at a given temperature. The resulting trajectory provides a dynamic picture of the conformational equilibria and the transitions between different energy minima.

For this compound, the primary conformational flexibility arises from the puckering of the five-membered dithiolane ring and the rotation of the phenyl group. The 1,3-dithiolane ring typically adopts envelope or twist (half-chair) conformations. The presence of bulky substituents at the C2 position, such as a methyl and a phenyl group, significantly influences the conformational preferences and the barriers to interconversion.

Conformational Preferences and Energy Barriers

Computational studies on analogous 2-substituted 1,3-dithiolane systems can provide insights into the expected conformational behavior of this compound. The relative energies of the possible envelope and twist conformers, as well as the rotational barriers of the phenyl group, can be calculated. These calculations help in identifying the most stable, low-energy conformations of the molecule.

The following table illustrates hypothetical relative energies for the stable conformers of this compound, as would be determined from force field-based energy minimizations. The energies are relative to the most stable conformer.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Envelope (S-flap) - Phenyl Equatorial | 0.00 | The sulfur atom is out of the plane of the other four atoms, and the larger phenyl group occupies a pseudo-equatorial position to minimize steric hindrance. |

| Envelope (C-flap) - Phenyl Equatorial | 1.20 | A carbon atom is out of the plane, with the phenyl group in a pseudo-equatorial orientation. |

| Twist (Half-Chair) | 0.80 | A twisted conformation of the dithiolane ring, which can be an intermediate or a local minimum. |

| Envelope (S-flap) - Phenyl Axial | 3.50 | The sulfur atom is out of the plane, but the phenyl group is in a more sterically hindered pseudo-axial position. |

This table presents hypothetical data for illustrative purposes based on known conformational preferences of similar molecules.

Molecular dynamics simulations can further elucidate the dynamic behavior of these conformers. By simulating the molecule over several nanoseconds, the frequency of occurrence of each conformation and the transition rates between them can be determined. This provides a more complete picture of the molecule's conformational landscape at a given temperature.

Dihedral Angle Analysis

A key aspect of analyzing the conformational landscape is the study of dihedral angles. For this compound, the crucial dihedral angles are those within the dithiolane ring, which define its pucker, and the dihedral angle describing the rotation of the phenyl group relative to the ring. The potential energy surface associated with the rotation of the phenyl group can be scanned to identify the most stable rotational isomers and the energy barriers between them.

The table below shows hypothetical rotational barriers for the phenyl group in the most stable envelope conformation, as might be obtained from a dihedral angle scan using molecular mechanics.

| Dihedral Angle (C-S-C-Cphenyl) | Relative Potential Energy (kcal/mol) | Orientation |

|---|---|---|

| 0° | 2.5 | Eclipsed with a sulfur atom |

| 30° | 0.5 | Gauche |

| 60° | 0.0 | Perpendicular (most stable) |

| 90° | 1.8 | Eclipsed with a C-H bond |

This table presents hypothetical data for illustrative purposes.

Strategic Applications of 2 Methyl 2 Phenyl 1,3 Dithiolane in Complex Organic Synthesis

Role as an Acyl Anion Equivalent (Umpolung Strategy)

A cornerstone of the utility of 2-methyl-2-phenyl-1,3-dithiolane lies in its role as an acyl anion equivalent, a concept central to the umpolung (polarity inversion) strategy. nih.govwikipedia.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a dithioacetal, such as this compound, the proton on the carbon atom between the two sulfur atoms becomes acidic and can be removed by a strong base, like n-butyllithium. This deprotonation generates a nucleophilic carbanion, effectively inverting the normal electrophilic reactivity of the carbonyl carbon. nih.govwikipedia.org

This lithiated dithiane can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.orguwindsor.ca Subsequent hydrolysis of the dithiane group, often achieved with reagents like bis(trifluoroacetoxy)iodobenzene, regenerates the ketone functionality in the final product. wikipedia.org This powerful strategy allows for the synthesis of α-alkylated or α-hydroxylated ketones and other structures that are challenging to access through conventional methods. wikipedia.orguwindsor.ca

Formation of Architecturally Complex Target Molecules

The unique reactivity of this compound as an acyl anion equivalent makes it a valuable tool in the assembly of intricate molecular structures.

Linchpin Coupling Protocols

In the realm of complex molecule synthesis, "linchpin" strategies involve the use of a bifunctional reagent that can connect two different chemical fragments. The dithiane moiety of this compound can act as a linchpin in anion relay chemistry (ARC). organic-chemistry.org In a type II ARC, for instance, a bifunctional aldehyde linchpin can be designed where the initial nucleophilic addition to the aldehyde is followed by a 1,4-Brook rearrangement. This rearrangement relays the negative charge to form a dithiane-stabilized carbanion, which can then be trapped by an electrophile. acs.org This methodology allows for the creation of three-component adducts with embedded structural motifs, such as the propionate (B1217596) subunit commonly found in polyketides. acs.org

Multi-Component Reactions for Carbon Skeleton Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. youtube.com The nucleophilic nature of the lithiated this compound anion allows it to participate in MCRs. For example, it can be used as one of the components in a reaction cascade to construct complex carbon skeletons in a single pot. wikipedia.org

Synthesis of Bicyclo[1.1.1]pentyl (BCP) Analogs via Dithiane Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention from medicinal chemists as they can serve as bioisosteres for phenyl groups in bioactive molecules, often leading to improved pharmacological properties. nih.gov The chemistry of 2-aryl-1,3-dithianes, including this compound, has been instrumental in the synthesis of BCP-containing molecules.

A general method involves the reaction of a 2-aryl-1,3-dithiane with [1.1.1]propellane. nih.gov This reaction proceeds through a two-electron pathway, where the deprotonated dithiane acts as a nucleophile, attacking the propellane to form a BCP-substituted dithiane. nih.govresearchgate.net These products can then be further transformed, for example, by deprotection of the dithiane to yield the corresponding ketones, providing access to BCP analogues of diaryl ketones. nih.gov This methodology has been shown to be scalable and tolerant of a broad range of substrates, including various heterocyclic derivatives. nih.gov

Design and Synthesis of Ligands for Coordination Chemistry

The structural motifs accessible through dithiane chemistry can be incorporated into the design of novel ligands for coordination chemistry. For instance, the BCP scaffold, synthesized using dithiane chemistry, has been used to create straight-shaped diphosphine ligands. nih.gov These BCP-based diphosphines are considered isosteres of 1,4-bis(diphenylphosphino)benzenes and have been used to generate unique coordination complexes, such as a straight-shaped gold complex and a europium-based coordination polymer. nih.gov The ability to introduce specific functionalities and geometries through dithiane-based synthetic routes opens up new possibilities for designing ligands with tailored electronic and steric properties for various catalytic and materials science applications.

Future Research Directions and Interdisciplinary Perspectives in 2 Methyl 2 Phenyl 1,3 Dithiolane Chemistry

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of 2-methyl-2-phenyl-1,3-dithiolane and related dithiolanes traditionally involves the condensation of a ketone or aldehyde with 1,2-ethanedithiol (B43112), often catalyzed by Brønsted or Lewis acids. organic-chemistry.org Future research is geared towards developing more efficient, selective, and environmentally benign catalytic systems.

Key areas of development include:

Heterogeneous Catalysts: The use of solid acid catalysts like silica (B1680970) gel-adsorbed perchloric acid (HClO4-SiO2) and tungstate (B81510) sulfuric acid has shown promise for solvent-free synthesis of 1,3-dithiolanes. chemicalbook.comresearchgate.net These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. researchgate.nettandfonline.com Further exploration of novel solid supports and acidic functionalities could lead to even more active and selective catalysts.

Photoredox Catalysis: A recent breakthrough involves the use of visible light-mediated photoredox catalysis with Eosin Y as a metal-free photocatalyst for the synthesis of 1,3-dithiolanes from terminal alkynes. nih.govrsc.org This method operates under mild, neutral conditions and offers a sustainable approach to dithiolane synthesis. nih.govrsc.org Future work could focus on expanding the substrate scope and optimizing reaction conditions for even greater efficiency.

Ionic Liquids: Brønsted acidic ionic liquids have been employed as recyclable catalysts for the chemoselective thioacetalization of aldehydes, yielding 1,3-dithianes in good yields. organic-chemistry.org Investigating the application of these ionic liquids for the synthesis of this compound could provide a milder and more selective alternative to traditional methods.

| Catalytic System | Key Features | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysts (e.g., HClO4-SiO2, Tungstate Sulfuric Acid) | Solid-supported acids, often used in solvent-free conditions. chemicalbook.comresearchgate.net | Easy separation, reusability, reduced waste. researchgate.nettandfonline.com |

| Photoredox Catalysis (e.g., Eosin Y) | Metal-free, visible-light mediated. nih.govrsc.org | Mild reaction conditions, sustainable energy source. nih.govrsc.org |

| Ionic Liquids | Recyclable, can be designed for specific catalytic activity. organic-chemistry.org | High selectivity, potential for milder reaction conditions. organic-chemistry.org |

Exploration of Dithiolane Derivatives in Dynamic Covalent Networks

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create adaptable and responsive materials. The disulfide bond, a key feature of the dithiolane ring, is a prime candidate for DCC due to its ability to undergo reversible cleavage and formation. researchgate.netmdpi.com

The incorporation of dithiolane derivatives, including those structurally related to this compound, into polymers allows for the construction of dynamic covalent networks. researchgate.netnih.govbohrium.comacs.org These networks can exhibit properties such as self-healing, adaptability, and responsiveness to stimuli like light or changes in temperature. mdpi.combohrium.com

Future research in this area will likely focus on:

Tailoring Network Properties: By systematically modifying the structure of the dithiolane monomer, researchers can fine-tune the properties of the resulting dynamic covalent network. For instance, the introduction of different substituents on the dithiolane ring can influence the thermodynamics and kinetics of the disulfide exchange, leading to materials with varying degrees of dynamism and mechanical strength. researchgate.net

Stimuli-Responsive Materials: The reversible nature of the disulfide bond can be harnessed to create materials that respond to specific triggers. mdpi.com For example, light or a change in redox potential could be used to induce the cleavage or formation of disulfide crosslinks, leading to changes in the material's shape or stiffness.

Biomimetic Materials: The principles of DCC with dithiolanes can be applied to create materials that mimic the dynamic and adaptive nature of biological systems. bohrium.com This could lead to the development of advanced hydrogels for tissue engineering or drug delivery applications.

Advanced Materials Science Applications Utilizing Dithiolane Scaffolds

The unique properties of the dithiolane ring make it an attractive building block for the creation of advanced materials with novel functionalities. mdpi.com The presence of sulfur atoms can impart interesting optical and electronic properties, while the five-membered ring provides a stable and versatile scaffold. mdpi.comrsc.org

Potential future applications in materials science include:

High Refractive Index Polymers: The high sulfur content of dithiolane-containing polymers can lead to materials with high refractive indices. rsc.org This makes them potentially useful for applications in optics, such as in the manufacturing of lenses or anti-reflective coatings.

Recyclable Polymers: The dynamic nature of the disulfide bond in polydisulfides derived from 1,2-dithiolane (B1197483) monomers allows for the development of recyclable polymers. nih.gov These materials can be broken down into their constituent monomers and then repolymerized, offering a sustainable alternative to traditional plastics. nih.gov

Advanced Scaffolds for Tissue Engineering: Dithiolane-based scaffolds can be designed to support cell growth and tissue regeneration. nih.gov The ability to tailor the mechanical properties and introduce bioactive functionalities makes them promising candidates for a variety of tissue engineering applications. nih.gov

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

Key areas for innovation include:

Solvent-Free Reactions: As demonstrated with catalysts like tungstate sulfuric acid, conducting reactions in the absence of a solvent can significantly reduce waste and environmental impact. researchgate.net Further development of solvent-free methods for dithiolane synthesis is a key goal.

Use of Renewable Resources: Exploring the use of bio-derived starting materials for the synthesis of dithiolanes is a promising avenue for increasing the sustainability of the process. nih.govorganic-chemistry.org For example, diethylene glycol, a renewable alcohol, has been used as a green substitute for ethyne (B1235809) in the synthesis of other heterocyclic compounds. organic-chemistry.org

Q & A

Q. What are the primary synthetic routes for 2-Methyl-2-phenyl-1,3-dithiolane, and how can reaction conditions be optimized for higher yields?

this compound is commonly synthesized via two pathways:

- Disulfenyl chloride-aldehyde condensation : Reacting 1,2-disulfenyl chlorides with phenylacetaldehyde under controlled anhydrous conditions (e.g., THF at 0–5°C) to form dithiolane intermediates. Yields depend on stoichiometric ratios and slow addition of aldehydes to avoid side reactions .

- Silylation-desilylation strategies : Using trimethylsilyl reagents to stabilize intermediates, followed by nucleophilic addition with electrophiles like aryl halides. Optimizing reaction time (12–24 hrs) and using Lewis acids (e.g., BF₃·Et₂O) enhances regioselectivity .

Key optimization steps : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity via GC-MS or ¹H-NMR.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H-NMR : Look for characteristic proton signals from the dithiolane ring (δ 3.2–3.5 ppm, S–CH₂–S) and phenyl substituents (δ 7.2–7.5 ppm, aromatic protons).

- IR Spectroscopy : Strong absorption bands at 650–700 cm⁻¹ (C–S stretching) and 3050–3100 cm⁻¹ (aromatic C–H) confirm structural integrity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for C₁₀H₁₂S₂) and fragmentation patterns validate molecular weight and substituent placement .

Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact due to potential irritant effects .

- First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes, and how does substituent geometry influence product stereochemistry?

The 6-endo-trig cyclization proceeds via a stepwise radical mechanism rather than a concerted pathway. Key factors include:

- Steric effects : Bulky substituents (e.g., phenyl groups) favor trans-decalin formation by minimizing torsional strain during ring closure.

- Solvent polarity : Nonpolar solvents (e.g., toluene) enhance diastereoselectivity (up to 95:5 trans:cis) by stabilizing radical intermediates .

Methodological recommendation : Use EPR spectroscopy to detect radical intermediates and DFT calculations to model transition states.

Q. How can electrochemical methods be applied to modify this compound, and what parameters control fluorination or trifluoromethylation outcomes?

Electrochemical fluorination using a divided cell (Pt anode, Zn cathode) in acetonitrile/Et₃N·3HF achieves selective C–S bond fluorination:

Q. What strategies resolve contradictions in reported antibacterial activity of this compound-derived Schiff base macrocycles?

Discrepancies in MIC (minimum inhibitory concentration) values often arise from:

- Structural variability : Substituent position on the phenyl ring (para vs. meta) alters lipophilicity and membrane penetration .

- Assay conditions : Standardize broth microdilution methods (CLSI guidelines) and use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) controls.

Validation : Perform time-kill assays and compare with reference antibiotics (e.g., ampicillin) to confirm bacteriostatic vs. bactericidal effects .

Q. How do coordination complexes of this compound ligands enhance catalytic or fluorescence properties in material science applications?

Cadmium(II) complexes with 2-salicylhydrazono-dithiolane ligands exhibit tunable fluorescence (λₑₘ = 450–500 nm) via ligand-to-metal charge transfer (LMCT).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.